3-MethoxycarbonylbenzaMidoxiMe
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Overview
Description
- Its systematic name is methyl (Z)-3-(N’-hydroxycarbamimidoyl)benzoate .
- The compound consists of a benzene ring substituted with a methoxycarbonyl group and an amidoxime functional group.
- It serves as a powerful scavenger for metal ions, particularly copper, iron, and uranium, in aqueous solutions.
- Additionally, it finds applications in environmental remediation due to its chelating properties for heavy metal decontamination .
3-MethoxycarbonylbenzaMidoxiMe: is a chemical compound with the molecular formula . It falls under the category of organic compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for 3-MethoxycarbonylbenzaMidoxiMe involve chemical reactions to introduce the desired functional groups. Specific methods may vary, but common synthetic approaches include condensation reactions or amidoxime formation.
Reaction Conditions: These reactions typically occur under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: 3-MethoxycarbonylbenzaMidoxiMe can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type. For instance, reduction may yield the corresponding hydroxylamine derivative.
Scientific Research Applications
Chemistry: Researchers explore MOCBAM’s reactivity and applications in metal ion scavenging.
Biology: Its potential as a chelating agent for heavy metal removal from biological systems is of interest.
Medicine: Investigate its pharmacological properties and potential therapeutic applications.
Industry: Consider its use in environmental cleanup and water treatment.
Mechanism of Action
Targets: MOCBAM likely interacts with metal ions through coordination chemistry, forming stable complexes.
Pathways: It may participate in metal detoxification pathways or influence cellular redox balance.
Comparison with Similar Compounds
Uniqueness: Highlight MOCBAM’s distinctive features compared to other metal-chelating compounds.
Similar Compounds: While MOCBAM is relatively unique, you might explore related compounds like hydroxamic acids or amidoximes.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)8-4-2-3-7(5-8)6-10-11-13/h2-6,11,13H,1H3/b10-6+ |
InChI Key |
QNPTZFZTZVLZOZ-UXBLZVDNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=N/NO |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=NNO |
Origin of Product |
United States |
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